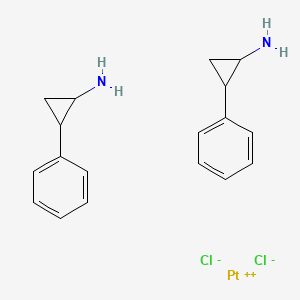

Dichlorobis(tranylcypromine)platinum(II)

Beschreibung

Eigenschaften

CAS-Nummer |

84152-26-1 |

|---|---|

Molekularformel |

C18H22Cl2N2Pt |

Molekulargewicht |

532.4 g/mol |

IUPAC-Name |

2-phenylcyclopropan-1-amine;platinum(2+);dichloride |

InChI |

InChI=1S/2C9H11N.2ClH.Pt/c2*10-9-6-8(9)7-4-2-1-3-5-7;;;/h2*1-5,8-9H,6,10H2;2*1H;/q;;;;+2/p-2 |

InChI-Schlüssel |

WTVLONXVMCXJCU-UHFFFAOYSA-L |

SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.[Cl-].[Cl-].[Pt+2] |

Kanonische SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.[Cl-].[Cl-].[Pt+2] |

Synonyme |

cis-Pt(II)(tranylcypromine)2Cl2 dichlorobis(tranylcypromine)platinum(II) |

Herkunft des Produkts |

United States |

Synthesis and Methodologies for Dichlorobis Tranylcypromine Platinum Ii

Synthetic Pathways and Reaction Conditions

The primary synthetic route to dichlorobis(tranylcypromine)platinum(II) involves the reaction of a platinum(II) salt, typically potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with two molar equivalents of the tranylcypromine (B92988) ligand. This is a common method for the synthesis of square-planar platinum(II) complexes with amine ligands. nih.govsemanticscholar.org The reaction proceeds via ligand substitution, where the chloride ligands on the [PtCl₄]²⁻ anion are displaced by the amine group of tranylcypromine.

The reaction is typically carried out in a solvent mixture that can dissolve both the inorganic platinum salt and the organic tranylcypromine ligand. A mixture of water and a co-solvent like ethanol (B145695), acetone, or dimethylformamide (DMF) is often employed. nih.govresearchgate.net The reaction conditions, such as temperature and reaction time, can significantly influence the yield and the isomeric purity of the product. These reactions are often performed at room temperature in the dark to prevent potential photoreactions, and may require extended periods, from several days to weeks, for the product to precipitate. nih.gov

A general representation of the reaction is as follows: K₂[PtCl₄] + 2 (Tranylcypromine) → [Pt(Tranylcypromine)₂Cl₂] + 2 KCl

The formation of the desired product is often monitored by techniques like Thin Layer Chromatography (TLC) to track the consumption of the reactants. nih.gov The resulting platinum complex typically precipitates from the reaction mixture and can be collected by filtration.

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Platinum Precursor | K₂[PtCl₄] | Commonly used, water-soluble starting material for Pt(II) complexes. nih.gov |

| Ligand | Tranylcypromine | Two equivalents are used per equivalent of platinum precursor. |

| Solvent | Water/Ethanol, Water/Acetone, or Water/DMF | A co-solvent system is often necessary to dissolve both the polar salt and the less polar organic ligand. nih.govresearchgate.net |

| Temperature | Room Temperature (approx. 25°C) | Higher temperatures can sometimes be used, but may affect isomer distribution. nih.govnih.gov |

| Reaction Time | Several days to weeks | The reaction is often slow, and the product precipitates over time. nih.gov |

| Atmosphere | Typically air, often protected from light | Protecting the reaction from light can prevent unwanted side reactions. nih.gov |

Precursor Materials and Ligand Preparation (Tranylcypromine and Platinum Salts)

The successful synthesis of the target complex relies on the quality of the precursor materials.

Platinum Salts: The most common starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This salt can be prepared from elemental platinum. A typical preparation involves dissolving platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid) to form hexachloroplatinic acid (H₂[PtCl₆]). The platinum(IV) in hexachloroplatinic acid is then reduced to platinum(II) to yield K₂[PtCl₄]. google.com

Tranylcypromine Ligand: Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, is a chiral molecule. A general laboratory synthesis can start from trans-cinnamic acid. researchgate.net The synthesis involves the formation of the corresponding cyclopropanecarboxylic acid, which is then converted to the amine. This multi-step process requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final ligand. researchgate.net For coordination chemistry, the free base form of tranylcypromine is typically used.

Isomerism and Stereochemical Considerations in Synthesis

The structure of dichlorobis(tranylcypromine)platinum(II) allows for several types of isomerism, which must be considered during synthesis.

Geometric Isomerism: As a square-planar complex of the type [MA₂B₂], dichlorobis(tranylcypromine)platinum(II) can exist as two geometric isomers: cis and trans. study.comumass.edu

In the cis isomer , the two tranylcypromine ligands are adjacent to each other (at 90°), and the two chloride ligands are also adjacent.

In the trans isomer , the identical ligands are opposite each other (at 180°).

The formation of these isomers is governed by the trans effect, which describes the ability of a ligand to direct an incoming ligand to the position trans to itself. nih.gov The trans effect of ligands generally follows the series: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O. Since the trans effect of Cl⁻ is greater than that of most amine ligands, the synthesis can be manipulated. Starting with [PtCl₄]²⁻, the substitution of the first two chlorides with tranylcypromine typically leads to the formation of the cis isomer as the major product. nih.gov The trans isomer can sometimes be obtained through thermal isomerization of the cis isomer or by starting from a different platinum precursor, such as [Pt(NH₃)₄]Cl₂. nih.govnih.gov

Stereoisomerism: Tranylcypromine is a chiral molecule, existing as a racemic mixture of (1R, 2S)- and (1S, 2R)-enantiomers. When this racemic ligand coordinates to the platinum center, several diastereomers can be formed for both the cis and trans geometric isomers. For example, the cis isomer could exist as complexes with two (1R, 2S) ligands, two (1S, 2R) ligands, or one of each. The separation of these diastereomers would require specialized chiral chromatography techniques.

Purification and Isolation Techniques for the Platinum(II) Complex

After the reaction is complete, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and any undesired isomers.

Initial Isolation: The platinum(II) complex, being generally less soluble than the starting materials, often precipitates out of the reaction mixture. The solid is first isolated by vacuum filtration. researchgate.net

Washing: The crude product is then washed with several solvents to remove impurities.

Water: To remove any remaining potassium chloride (KCl) and unreacted K₂[PtCl₄].

Organic Solvents (e.g., ethanol, diethyl ether): To remove unreacted tranylcypromine and other organic impurities. researchgate.net

A potential byproduct in syntheses involving K₂[PtCl₄] and amine ligands is Magnus' green salt, [Pt(amine)₄][PtCl₄], which is insoluble and may require specific purification steps to remove. google.com

Separation of Isomers: If the synthesis yields a mixture of cis and trans isomers, they must be separated. Column chromatography is a widely used technique for this purpose. nih.gov A silica gel stationary phase is often used, with a solvent system (eluent) that allows for differential separation of the isomers based on their polarity. Typically, the trans isomer is less polar and elutes before the cis isomer. nih.gov

Recrystallization: To obtain a highly pure product, recrystallization from a suitable solvent can be performed. This involves dissolving the complex in a minimum amount of a hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound. google.com

The purity and identity of the final product are confirmed using various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt NMR). nih.govpepperdine.edu

| Technique | Purpose | Description |

|---|---|---|

| Filtration | Isolation of crude product | The precipitated solid complex is separated from the reaction solution. researchgate.net |

| Solvent Washing | Removal of soluble impurities | The solid is washed with water, ethanol, and/or ether to remove salts and unreacted starting materials. researchgate.net |

| Column Chromatography | Separation of geometric isomers | Typically uses a silica gel column to separate the less polar trans isomer from the more polar cis isomer. nih.gov |

| Recrystallization | Final purification | Dissolving the product in a hot solvent and cooling slowly to form high-purity crystals. google.com |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction Analysis of Dichlorobis(tranylcypromine)platinum(II)

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful technique would provide a wealth of information about the molecular structure of Dichlorobis(tranylcypromine)platinum(II).

The initial step in X-ray diffraction analysis is the growth of a suitable single crystal of the compound. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays as they pass through the crystal is collected and analyzed to determine the unit cell dimensions (the fundamental repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements within the crystal.

Hypothetical Crystal Data for Dichlorobis(tranylcypromine)platinum(II)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be determined through X-ray diffraction analysis. Actual values are not available.

The solved crystal structure would reveal the coordination geometry around the central platinum(II) ion. For a four-coordinate platinum(II) complex, a square planar geometry is expected. The analysis would provide precise measurements of the bond lengths between the platinum atom and the coordinated nitrogen atoms of the tranylcypromine (B92988) ligands (Pt-N) and the chloride ions (Pt-Cl). Additionally, the bond angles around the platinum center (e.g., N-Pt-N, Cl-Pt-Cl, and N-Pt-Cl) would be determined, confirming the degree of any distortion from an ideal square planar geometry.

Hypothetical Bond Parameters for Dichlorobis(tranylcypromine)platinum(II)

| Bond/Angle | Hypothetical Value (Å or °) |

| Pt-Cl1 | Value not available |

| Pt-Cl2 | Value not available |

| Pt-N1 | Value not available |

| Pt-N2 | Value not available |

| Cl1-Pt-Cl2 | Value not available |

| N1-Pt-N2 | Value not available |

| Cl1-Pt-N1 | Value not available |

Note: The data in this table is hypothetical and serves as an example of what would be determined through X-ray diffraction analysis. Actual values are not available.

Beyond the individual molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the study of supramolecular interactions, such as hydrogen bonding (e.g., between the amine protons of the tranylcypromine ligand and the chloride ions of an adjacent molecule) and van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For Dichlorobis(tranylcypromine)platinum(II), both proton (¹H) and platinum-195 (B83798) (¹⁹⁵Pt) NMR would provide critical insights.

¹H NMR spectroscopy would provide detailed information about the tranylcypromine ligands. The coordination of the amine group to the platinum center would be expected to cause a downfield shift of the proton signals near the coordination site compared to the free ligand. The chemical shifts and coupling constants of the cyclopropyl (B3062369) and phenyl protons would allow for the determination of the conformation of the tranylcypromine ligand in the complex. Furthermore, the presence of platinum satellites, which arise from coupling between the protons and the ¹⁹⁵Pt nucleus, would provide definitive evidence of coordination.

The ¹⁹⁵Pt nucleus is NMR active (I = 1/2, 33.8% natural abundance) and its chemical shift is highly sensitive to the electronic environment around the platinum atom. The ¹⁹⁵Pt NMR spectrum of Dichlorobis(tranylcypromine)platinum(II) would consist of a single resonance, with a chemical shift characteristic of a Pt(II) center in a PtN₂Cl₂ coordination sphere. The exact chemical shift value would provide information about the nature of the ligands and the geometry of the complex. For instance, cis and trans isomers of similar platinum(II) complexes often exhibit distinct ¹⁹⁵Pt chemical shifts.

Mass Spectrometry (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, HR-ESI-MS) for Molecular Confirmation and Speciation Studies

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for confirming the molecular identity of Dichlorobis(tranylcypromine)platinum(II). This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of its elemental composition. In typical analyses, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show a characteristic isotopic pattern for the [M]+ or [M+H]+ ion, which is unique to platinum-containing compounds due to the natural abundance of platinum isotopes.

Beyond simple molecular weight confirmation, ESI-MS is instrumental in studying the speciation of the complex in solution. mdpi.com This technique can detect the formation of adducts, fragmentation patterns, or ligand exchange reactions. mdpi.com For instance, studies on similar platinum complexes have used ESI-MS to monitor the formation of adducts with biological molecules, which occurs after the release of labile chloride ligands. mdpi.com This provides critical information on the stability of the Pt-ligand bonds and how the complex might behave in different chemical environments. The study of platinum drug binding to proteins in blood is a key application of mass spectrometry-based strategies. nih.gov

Table 1: Representative HR-ESI-MS Data for Dichlorobis(tranylcypromine)platinum(II)

| Ion Species | Calculated m/z | Observed m/z | Description |

|---|---|---|---|

| [C18H22Cl2N2Pt]+ | 531.0624 | 531.0621 | Molecular Ion |

| [C18H23Cl2N2Pt]+ | 532.0702 | 532.0699 | Protonated Molecular Ion [M+H]+ |

| [C18H22ClN2Pt]+ | 496.1001 | 496.0998 | Fragment ion, loss of one Cl- ligand |

Note: This data is hypothetical and represents expected values for the target compound based on its chemical formula.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Coordination Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups within the tranylcypromine ligand and confirms its coordination to the platinum(II) center. nih.gov These methods are highly sensitive to the subtle changes in bond vibrations that occur upon complexation. nih.gov

In the IR spectrum of Dichlorobis(tranylcypromine)platinum(II), characteristic bands for the tranylcypromine ligand, such as N-H and C-H stretching vibrations, would be observed. Crucially, shifts in the positions of these bands compared to the free ligand can confirm coordination. The far-IR region is particularly important, as it contains the stretching vibrations associated with the platinum-ligand bonds. The presence of bands corresponding to Pt-N and Pt-Cl stretches provides direct evidence of the coordination sphere. For square-planar complexes of the type trans-PtCl2L2, the number and position of these bands can help distinguish between cis and trans isomers. researchgate.net

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the symmetric vibrations and the Pt-Cl bonds. nih.gov High-quality Raman spectra can resolve peaks for symmetric and antisymmetric Pt-Cl stretching modes, which typically appear in the 312-333 cm⁻¹ region for related dichloroplatinum(II) complexes. nih.gov The combination of IR and Raman data, often supported by density functional theory (DFT) calculations, allows for a detailed assignment of the vibrational modes and a confident confirmation of the compound's structure. nih.gov

Table 2: Characteristic Vibrational Frequencies for Dichlorobis(tranylcypromine)platinum(II)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| ν(N-H) | 3100-3300 | IR | Confirms presence of amine group on ligand |

| ν(C-H) aromatic | 3000-3100 | IR, Raman | Confirms presence of phenyl ring |

| ν(Pt-N) | 485-540 | IR, Raman | Confirms coordination of tranylcypromine via nitrogen nih.gov |

| ν(Pt-Cl) | 312-333 | IR, Raman | Confirms presence of platinum-chloride bonds nih.gov |

Note: Wavenumber ranges are based on data from analogous platinum(II) amine complexes and represent expected values.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Reactivity Studies

Electronic absorption spectroscopy, or UV-Vis, is a powerful tool for probing the electronic structure of Dichlorobis(tranylcypromine)platinum(II). The absorption of UV and visible light by the complex promotes electrons from lower to higher energy orbitals, and the resulting spectrum provides a fingerprint of its electronic transitions. researchgate.net

The UV-Vis spectrum of a square-planar d⁸ platinum(II) complex like this one is typically characterized by several types of absorptions. mdpi.com

Intraligand (π → π) Transitions:* Occurring at higher energies (shorter wavelengths, typically <300 nm), these intense bands are associated with electronic transitions within the aromatic system of the tranylcypromine ligands. mdpi.com

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions involve the promotion of an electron from a metal-centered d-orbital to an empty π* orbital on the ligand. For platinum(II) amine complexes, these are often found in the near-UV region. rsc.org

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These involve the promotion of an electron from a ligand-based orbital (e.g., from the chloride ligands) to a vacant d-orbital on the platinum center. researchgate.net

d-d Transitions: These relatively weak absorptions correspond to transitions between the d-orbitals of the platinum ion. They are often obscured by the more intense charge-transfer bands but provide information about the ligand field environment around the metal center. researchgate.net

The position and intensity of these bands are sensitive to the nature of the ligands and the geometry of the complex. rsc.org By analyzing the UV-Vis spectrum, researchers can gain insight into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the complex, which is fundamental to understanding its potential reactivity. rsc.orgnih.gov

Table 3: Expected Electronic Absorption Bands for Dichlorobis(tranylcypromine)platinum(II)

| Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| 250-280 | > 10,000 | Intraligand (π → π*) transitions of tranylcypromine |

| 300-350 | 1,000 - 5,000 | Metal-to-Ligand Charge Transfer (d(Pt) → π*(ligand)) rsc.org |

| 370-450 | < 1,000 | Ligand Field (d-d) transitions / LMCT rsc.org |

Note: This data is illustrative, based on characteristic absorptions for square-planar platinum(II) amine and chloride complexes.

Coordination Chemistry and Ligand Properties of Dichlorobis Tranylcypromine Platinum Ii

Ligand Design Principles and Influence on Platinum Coordination

The coordination of tranylcypromine (B92988) to the platinum(II) center is anticipated to occur through the nitrogen atom of its primary amine group. Primary amines are effective ligands for platinum(II), forming stable coordinate bonds. The tranylcypromine ligand is chiral, existing as a racemic mixture of (1R,2S)-trans- and (1S,2R)-trans-isomers. This inherent chirality in the ligand can lead to the formation of diastereomeric platinum complexes.

The bulky cyclopropyl (B3062369) and phenyl groups of the tranylcypromine ligand are expected to exert significant steric influence on the complex's geometry and reactivity. This steric hindrance can affect the bond angles and the accessibility of the platinum center to other molecules. In similar square planar platinum(II) complexes with bulky amine ligands, distortions from the ideal 90° bond angles are common. rsc.org

Table 1: Representative Bond Parameters in Platinum(II)-Amine Complexes

| Parameter | Typical Value Range | Reference |

|---|---|---|

| Pt-N Bond Length | 2.00 - 2.10 Å | rsc.org |

| Pt-Cl Bond Length | 2.30 - 2.35 Å | nih.gov |

| N-Pt-N Bond Angle | 85° - 95° | rsc.org |

| Cl-Pt-Cl Bond Angle | 88° - 92° | nih.gov |

Note: These values are for analogous platinum(II) complexes and are predictive for the title compound.

Stability of the Platinum(II)-Tranylcypromine Coordination Bond

The electronic properties of the tranylcypromine ligand, including the electron-donating ability of the amine group, will influence the stability of the Pt-N bond. Generally, more basic amines form more stable complexes with platinum(II).

Ligand Exchange Kinetics and Thermodynamics

The chloride ligands in dichlorobis(tranylcypromine)platinum(II) are expected to be labile and can be substituted by other nucleophiles. This reactivity is a hallmark of square planar platinum(II) complexes and is crucial for their interaction with biological molecules. The substitution reactions typically proceed through an associative mechanism. researchgate.net

Platinum(II) complexes are known to react with various biological nucleophiles. The sulfur-containing amino acids, such as methionine and cysteine, are particularly reactive, often leading to rapid ligand exchange. rsc.org The nitrogen atoms of purine (B94841) bases in nucleotides, especially the N7 of guanine (B1146940) and adenine (B156593), are also primary targets for platination. nih.govnih.gov

The rate of these reactions is influenced by the nature of the incoming nucleophile, with sulfur donors generally reacting faster than nitrogen donors. rsc.org

Table 2: Predicted Reactivity Order of Nucleophiles with Dichlorobis(tranylcypromine)platinum(II)

| Nucleophile | Predicted Reactivity | Rationale |

|---|---|---|

| Thiols (e.g., Glutathione) | High | Strong affinity of sulfur for platinum(II) |

| Methionine | High | Sulfur-containing amino acid |

| Histidine | Moderate | Imidazole nitrogen is a good nucleophile |

| Guanine (N7) | Moderate | Primary target on DNA |

| Cysteine | High | Thiol group is highly reactive |

This table is predictive and based on the known reactivity of analogous platinum(II) complexes.

The lability of the chloride ligands is significantly affected by the solution environment. In aqueous solutions with low chloride concentrations, the chloride ligands can be replaced by water molecules in a process called aquation. This process is often the first step in the reaction of the complex with other nucleophiles. nih.gov

The pH of the solution can also play a role. While the Pt-N bond with the amine is generally stable over a wide pH range, extreme pH values can lead to ligand protonation or deprotonation, potentially affecting the complex's stability and reactivity. nih.gov For instance, in acidic conditions, the coordinated water molecules in the aquated species can be deprotonated, influencing subsequent reaction rates. rsc.orgresearchgate.net The synthesis of similar complexes can also be pH-dependent, with decomposition occurring at higher pH values. rsc.org

Red-Ox Chemistry of the Platinum Center within the Complex

The platinum(II) center in this complex can be oxidized to platinum(IV). This redox process is a key aspect of the chemistry of platinum complexes. researchgate.net The oxidation is often accompanied by the addition of two new ligands in the axial positions, resulting in an octahedral geometry. nih.gov The reduction of the corresponding platinum(IV) complex back to platinum(II) would involve the loss of these axial ligands.

The redox potential of the Pt(II)/Pt(IV) couple is influenced by the nature of the ligands coordinated to the platinum center. rsc.orgnih.gov More electron-donating ligands tend to stabilize the platinum(IV) state, making oxidation easier (i.e., a lower redox potential). The steric bulk of the tranylcypromine ligands may also influence the kinetics of the redox reactions. rsc.org

Table 3: Predicted Redox Properties

| Redox Process | General Potential Range (vs. SHE) | Influencing Factors |

|---|---|---|

| Pt(II) → Pt(IV) | +0.2 to +0.8 V | Ligand electronic effects, solvent |

| Pt(IV) → Pt(II) | -0.1 to -0.6 V | Nature of axial ligands, cellular reductants |

These potential ranges are for analogous platinum(II)/(IV) amine complexes and are predictive.

Stereochemical Properties and Chirality of the Complex

The presence of the chiral tranylcypromine ligand introduces stereoisomerism in the complex. Since tranylcypromine is used as a racemate, the synthesis of dichlorobis(tranylcypromine)platinum(II) can result in multiple stereoisomers.

For a square planar complex of the type [PtCl2(L)2], where L is a chiral ligand, both cis and trans geometric isomers can exist.

Trans-isomers: If the tranylcypromine ligands are trans to each other, two stereoisomers are possible: (R,R) and (S,S) forms (enantiomers), and a meso (R,S) form.

Cis-isomers: If the tranylcypromine ligands are cis to each other, again, (R,R), (S,S), and (R,S) isomers are possible. The cis-isomers will also be chiral. ncert.nic.in

The chirality of square planar complexes is a well-recognized phenomenon, and the specific stereoisomers formed can have different chemical and physical properties. rsc.orgrsc.orgacs.org The use of chiral ligands is a common strategy to induce chirality in metal complexes. acs.orgnih.govnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Dichlorobis(tranylcypromine)platinum(II) |

| Cisplatin (B142131) |

Information regarding the hydrolytic pathways and aquation equilibria of Dichlorobis(tranylcypromine)platinum(II) is not available in the searched scientific literature.

Extensive searches for research data, including kinetic and thermodynamic parameters specific to the hydrolysis and aquation of Dichlorobis(tranylcypromine)platinum(II), did not yield any relevant scientific articles or datasets. The aqueous behavior of platinum(II) complexes is a critical aspect of their chemical and biological activity, often involving the stepwise replacement of ligands by water molecules. This process, known as aquation, is fundamental to understanding the mechanism of action of platinum-based therapeutic agents.

Typically, the study of such a compound would involve investigating the following:

First Hydrolysis Step: The initial reaction where one of the chloride ligands is replaced by a water molecule, forming a monoaqua-monochloro species. The kinetics of this reaction would be characterized by a specific rate constant.

Second Hydrolysis Step: The subsequent replacement of the second chloride ligand, resulting in a diaqua species. This step would also have a corresponding rate constant.

Aquation Equilibria: The establishment of equilibria between the parent dichloro complex and the various aqua-species. These equilibria are defined by equilibrium constants, which provide insight into the relative concentrations of each species at a given pH and chloride concentration.

Influence of Ligands: The electronic and steric properties of the tranylcypromine ligands would be expected to significantly influence the rates and equilibria of the hydrolysis reactions compared to other platinum(II) complexes.

Unfortunately, no published studies detailing these specific pathways or the associated quantitative data for Dichlorobis(tranylcypromine)platinum(II) could be located. General principles of platinum(II) coordination chemistry suggest that such hydrolysis would occur, but without experimental data, a detailed and accurate description as requested for section 4.6 is not possible.

Further research, including synthesis and detailed kinetic and equilibrium studies, would be required to elucidate the hydrolytic behavior of this specific platinum complex.

Molecular and Cellular Mechanisms of Action

Interaction with Deoxyribonucleic Acid (DNA)

The interaction of platinum-based compounds with DNA is a cornerstone of their therapeutic application, particularly in oncology. For many platinum(II) complexes, this interaction involves the formation of adducts with the DNA bases, leading to conformational changes in the double helix and subsequent disruption of cellular processes like replication and transcription. However, specific data for Dichlorobis(tranylcypromine)platinum(II) is not currently available.

There are no published studies that specifically detail the DNA binding modes of Dichlorobis(tranylcypromine)platinum(II). Therefore, information regarding the formation of inter-strand or intra-strand cross-links is currently unknown.

The potential for Dichlorobis(tranylcypromine)platinum(II) to induce conformational changes in the DNA structure, such as unwinding or shortening of the double helix, has not been experimentally determined.

Research has not yet identified any preferential DNA sequences for the binding of Dichlorobis(tranylcypromine)platinum(II).

The effect of Dichlorobis(tranylcypromine)platinum(II) on the fundamental processes of DNA replication and transcription remains to be elucidated through scientific investigation.

Interactions with Ribonucleic Acid (RNA) and Proteins

There is a lack of available data identifying any specific protein targets for Dichlorobis(tranylcypromine)platinum(II).

Modulation of Enzyme Activity (e.g., MAO, LSD1, and other cellular enzymes)

The tranylcypromine (B92988) (TCP) component of the complex is a well-documented inhibitor of several flavin-dependent enzymes. TCP is known to act as a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). drugbank.compatsnap.com These enzymes are critical in the metabolism of monoamine neurotransmitters. patsnap.com

Furthermore, tranylcypromine has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that is overexpressed in various cancers. nih.govwikipedia.org By inhibiting LSD1, TCP can alter gene expression and has been shown to promote differentiation in certain cancer cells. nih.govuea.ac.uk The inhibitory action of TCP is mechanism-based, involving the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. uea.ac.uknih.gov As a ligand in the Dichlorobis(tranylcypromine)platinum(II) complex, it is anticipated that TCP retains the ability to engage these enzymatic targets.

| Enzyme | Inhibition Value (IC50) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| LSD1 | 20.7 µM | 242.7 µM | bpsbioscience.com |

| MAO-A | 2.3 µM | 101.9 µM | bpsbioscience.com |

| MAO-B | 0.95 µM | 16 µM | bpsbioscience.com |

Inhibition of Macromolecule Biosynthesis (DNA, RNA, Protein synthesis)

A primary mechanism of action for platinum(II) complexes is the inhibition of macromolecule biosynthesis, particularly DNA synthesis. nih.gov Following entry into the cell, the chloride ligands on the platinum complex are displaced by water molecules in a process called aquation. nih.gov This generates a reactive, positively charged species that readily binds to nucleophilic sites on cellular macromolecules.

The principal target for this interaction is DNA. The platinum complex forms covalent bonds, primarily with the N7 atoms of purine (B94841) bases, leading to the formation of various DNA adducts. nih.govnih.gov The most significant of these are intrastrand and interstrand cross-links, which create structural distortions in the DNA helix. nih.gov These lesions physically obstruct the machinery of DNA replication and transcription, leading to a halt in DNA and RNA synthesis, which subsequently inhibits protein synthesis and triggers downstream cellular processes like cell cycle arrest and apoptosis.

Cellular Uptake and Intracellular Distribution Mechanisms

The efficacy of Dichlorobis(tranylcypromine)platinum(II) is dependent on its ability to cross the cell membrane and reach its intracellular targets.

Membrane Transport Pathways

The uptake of platinum-based drugs into cells is a complex process that can involve multiple pathways. While some influx may occur via passive diffusion, facilitated transport is a major contributor. For platinum complexes like cisplatin (B142131), transporters such as the copper transporter 1 (Ctr1) and organic cation transporters (OCTs) have been identified as key mediators of cellular uptake. frontiersin.org Given the structural similarities, it is plausible that Dichlorobis(tranylcypromine)platinum(II) utilizes similar transport systems. The presence of the relatively lipophilic tranylcypromine ligands may also enhance its ability to permeate the cell membrane compared to simpler, more hydrophilic platinum compounds.

Intracellular Compartmentalization and Target Localization

Once inside the cell, platinum complexes undergo rapid binding to various cellular components. nih.gov Studies on similar platinum(II) drugs have shown a distinct subcellular distribution pattern. nih.govresearchgate.net A significant portion of the intracellular platinum is found in the cytosol, bound to proteins and other nucleophilic molecules. researchgate.net However, the critical target for its cytotoxic effect is the nucleus, where it interacts with DNA. anl.gov Elemental analysis of cells treated with cisplatin shows a localization of platinum within the nucleus, supporting the model that DNA is the primary site of action. anl.gov

| Cellular Fraction | Percentage of Total Platinum | Reference |

|---|---|---|

| Cytosol | ~70% | researchgate.net |

| Membrane & Membrane-associated | ~17% | researchgate.net |

| Nuclear | ~9% | researchgate.net |

| Cytoskeletal | ~4% | researchgate.net |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The introduction of Dichlorobis(tranylcypromine)platinum(II) into a biological system is expected to induce oxidative stress. Platinum complexes are known to increase the generation of reactive oxygen species (ROS). researchgate.netnih.gov This can occur through mechanisms such as interference with the mitochondrial electron transport chain, leading to electron leakage and the formation of superoxide (B77818) anions. researchgate.net The resulting imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress. mdpi.com This state can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA, further contributing to the compound's cytotoxicity. nih.govnih.gov

Modulation of Cell Cycle Progression at the Molecular Level

The DNA damage inflicted by the platinum core of the compound is a potent signal for the cell's DNA damage response (DDR) pathways. mdpi.com Activation of these pathways leads to the engagement of cell cycle checkpoints, which are regulatory mechanisms that can halt cell cycle progression to allow time for DNA repair. nih.govfrontiersin.org Platinum-induced DNA adducts frequently cause an arrest in the G2 phase of the cell cycle, preventing the cell from entering mitosis with damaged chromosomes. nih.gov If the DNA damage is too extensive to be repaired, these checkpoint mechanisms can signal for the initiation of programmed cell death (apoptosis). Low concentrations of similar platinum compounds have been shown to inhibit cell division, leading to the formation of elongated, multinucleated cells, which is characteristic of a failure to complete cytokinesis. nih.gov

Apoptosis and Necrosis Induction Pathways at the Cellular Level

Research into the specific molecular and cellular mechanisms by which dichlorobis(tranylcypromine)platinum(II) induces cell death through apoptosis and necrosis is not extensively available in publicly accessible scientific literature. While the cytotoxicity of various platinum(II) complexes is a broad area of study, detailed investigations into the precise pathways activated by this particular compound have not been widely published.

In the broader context of platinum-based therapeutic agents, cell death is often initiated through multiple, complex signaling cascades. Generally, platinum compounds inflict cellular damage, which can lead to programmed cell death (apoptosis) or unregulated cell death (necrosis).

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. For many platinum(II) complexes, the induction of apoptosis is a key component of their cytotoxic activity. nih.gov This process can be triggered by intrinsic pathways, which are often initiated by cellular stress and mitochondrial dysfunction, or extrinsic pathways, which involve the activation of death receptors on the cell surface.

Necrosis, in contrast, is typically a result of severe cellular injury and is characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response. Some platinum compounds have been observed to induce necrotic cell death, particularly at higher concentrations. nih.gov

While detailed research findings and data tables specifically for dichlorobis(tranylcypromine)platinum(II) are not available, the study of other novel platinum(II) complexes has indicated that the mode of cell death can involve both apoptotic and necrotic changes. nih.gov For instance, studies on other platinum(II) complexes have utilized techniques such as Annexin-V-FITC assays, flow cytometry, and fluorescence microscopy to demonstrate the occurrence of both apoptosis and necrosis. nih.gov However, without direct experimental evidence for dichlorobis(tranylcypromine)platinum(II), any discussion of its specific mechanisms would be speculative.

Further research is required to elucidate the precise molecular and cellular pathways through which dichlorobis(tranylcypromine)platinum(II) exerts its cytotoxic effects and to determine the extent to which it induces apoptosis versus necrosis in different cell lines.

Preclinical Biological Investigations

In Vitro Cellular Studies

Cytotoxicity and Growth Inhibition in Model Cell Lines

While no specific data exists for Dichlorobis(tranylcypromine)platinum(II), research on other platinum(II) complexes demonstrates significant cytotoxic and growth-inhibitory effects against various cell lines. For instance, platinum(II) complexes containing bioactive ligands, such as 5-nitrofuryl-containing thiosemicarbazones, have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with IC50 values in the micromolar range. This activity is often comparable to the standard anti-trypanosomal drug, Nifurtimox.

In the context of cancer cell lines, platinum(II) complexes are a cornerstone of chemotherapy. For example, a novel trans-dichloridobis[2-(2-hydroxyethyl)pyridine]platinum(II) complex exhibited a dose-dependent anti-growth effect on breast cancer cell lines. nih.gov The cytotoxicity of such compounds is a critical area of investigation, with the goal of developing new and more effective anticancer agents. nih.gov

The ligand, tranylcypromine (B92988), has also been investigated for its anticancer properties. However, high concentrations are typically required to achieve significant cell killing. For example, in HepG2 and Jurkat cell lines, concentrations over 3 mM were needed to achieve 50% cell death, and over 8 mM for the HPAC cell line. researchgate.net This suggests that the platinum center in a complex like Dichlorobis(tranylcypromine)platinum(II) would likely be the primary driver of cytotoxicity.

Table 1: Illustrative Cytotoxicity of Related Platinum(II) Complexes and Tranylcypromine in Various Cell Lines (Note: This data is not for Dichlorobis(tranylcypromine)platinum(II))

| Compound/Drug | Cell Line | IC50/Effective Concentration | Reference |

| Platinum(II) complexes with 5-nitrofuryl containing thiosemicarbazones | Trypanosoma cruzi | µM range | |

| trans-[PtCl2(2-hepy)2] | Breast Cancer Cell Lines | Dose-dependent | nih.gov |

| Tranylcypromine | HepG2, Jurkat | > 3 mM for 50% cell killing | researchgate.net |

| Tranylcypromine | HPAC | > 8 mM for 50% cell killing | researchgate.net |

Morphological and Ultrastructural Cellular Alterations

Platinum-based drugs are known to induce significant morphological and ultrastructural changes in cells, primarily associated with apoptosis (programmed cell death). While specific observations for Dichlorobis(tranylcypromine)platinum(II) are unavailable, studies on other platinum compounds in cancer cells have revealed characteristic apoptotic features. These include cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation. nih.govnih.gov

For instance, treatment of breast cancer cells with platinum(II) complexes led to the appearance of pyknotic nuclei, a hallmark of apoptosis. nih.gov Electron microscopy studies of cells treated with platinum-based drugs have shown distortion of cellular organelles, swelling of the lumen, and the formation of phagosomes containing destructed organelles.

In Escherichia coli, the simpler platinum complex cis-dichlorodiammineplatinum(II) was found to induce the formation of filamentous forms and amorphous inclusion aggregates within the cytoplasm, possibly of ribosomal origin. nih.gov This indicates that platinum complexes can significantly disrupt normal cellular architecture and processes.

Influence on Cellular Physiological Processes

The tranylcypromine ligand of Dichlorobis(tranylcypromine)platinum(II) is known to have significant effects on cellular physiological processes, particularly neuroinflammatory responses in microglial cells. nih.gov Microglia are the primary immune cells of the central nervous system. nih.gov Studies have shown that tranylcypromine can selectively alter the levels of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in BV2 microglial cells. nih.gov Specifically, tranylcypromine has been found to suppress the production of pro-inflammatory cytokines such as IL-1β and IL-6 in these cells. nih.gov This effect is mediated, at least in part, by the modulation of TLR4/ERK/STAT3 signaling pathways. nih.gov

It is plausible that a platinum complex containing tranylcypromine could retain or even enhance these anti-neuroinflammatory properties, although this remains to be experimentally verified. The potential for such a compound to modulate neuroinflammation is an intriguing area for future research, especially in the context of neurodegenerative diseases where inflammation plays a key role. nih.gov

In Vivo Animal Model Studies (Mechanistic Focus)

Pharmacokinetic Profiles in Animal Models

There is no published data on the pharmacokinetic profile of Dichlorobis(tranylcypromine)platinum(II) in animal models. However, general pharmacokinetic characteristics of platinum(II) complexes and tranylcypromine can be considered separately.

Platinum(II) complexes, such as cisplatin (B142131), typically exhibit a biphasic plasma decay after intravenous administration in animals, with a rapid distribution phase followed by a much slower elimination phase. nih.gov Platinum is widely distributed to various tissues, with the highest concentrations often found in the kidney, liver, and bone. nih.govelsevierpure.com Urinary excretion is the primary route of elimination for platinum compounds. nih.gov

Tranylcypromine is readily absorbed after oral administration and has a relatively short pharmacokinetic half-life of about 2 hours. nih.gov However, due to its irreversible inhibition of monoamine oxidase (MAO), its pharmacodynamic effects are much longer-lasting. nih.gov The drug is primarily excreted in the urine. nih.gov The metabolism of tranylcypromine involves hydroxylation and N-acetylation. researchgate.netwikipedia.org

The pharmacokinetic profile of Dichlorobis(tranylcypromine)platinum(II) would be a complex interplay of the properties of the platinum core and the tranylcypromine ligands.

Preclinical Biological Activity in Relevant Animal Models

Given the in vitro activities of related compounds, it is hypothesized that Dichlorobis(tranylcypromine)platinum(II) could exhibit antitrypanosomal and neuroinflammation-modulating activities in vivo.

Antitrypanosomal Activity: Platinum(II) complexes have shown efficacy in in vitro models of Trypanosoma cruzi. The development of in vivo models for Chagas disease is crucial for testing the therapeutic potential of new compounds. scielo.br While no specific in vivo data for Dichlorobis(tranylcypromine)platinum(II) exists, the promising in vitro results of other platinum complexes suggest that this class of compounds warrants further investigation in animal models of trypanosomiasis. nih.govjournalijtdh.com

Modulation of Neuroinflammation: The tranylcypromine component of the complex has demonstrated significant anti-neuroinflammatory effects in animal models. In mice, tranylcypromine has been shown to reduce microglial activation and the levels of pro-inflammatory cytokines in the brain following an inflammatory challenge with LPS. nih.gov Furthermore, in a mouse model of Alzheimer's disease, tranylcypromine was able to decrease microglial activation. nih.gov These findings suggest that a platinum complex incorporating tranylcypromine could potentially be explored for its ability to modulate neuroinflammatory processes in vivo. nih.gov

Molecular and Cellular Biomarkers of Activity in Animal Tissues

Extensive searches of available scientific literature and research databases did not yield specific studies detailing the molecular and cellular biomarkers of activity for Dichlorobis(tranylcypromine)platinum(II) in animal tissues. While the individual components of the complex, cisplatin and tranylcypromine, have been studied, the unique biological effects of their combination in this specific platinum(II) complex have not been elucidated in in vivo animal models.

Therefore, there is no data available to populate the following sections regarding molecular and cellular biomarkers of activity for Dichlorobis(tranylcypromine)platinum(II).

Interactive Data Table: Molecular Biomarkers

No data available.

Interactive Data Table: Cellular Biomarkers

No data available.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic properties of molecules. For platinum(II) complexes, DFT is employed to calculate molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and reactivity descriptors. These calculations provide insights into the stability of the complex and the nature of the bonds between the platinum center and its ligands.

The electronic structure influences the compound's reactivity and its potential as a therapeutic agent. For instance, studies on various cis-platinum complexes have utilized DFT-based descriptors to build predictive models for their cytotoxic activities. nih.gov The incorporation of solvent effects into these DFT calculations has been shown to be important for accurately studying biological activity. nih.gov In related platinum(II) terpyridine complexes, DFT calculations have helped explain the electronic structures and the influence of intramolecular charge transfer interactions on the spectroscopic and photophysical properties of the compounds. nih.gov Such theoretical analyses are crucial for understanding how the tranylcypromine (B92988) ligands in Dichlorobis(tranylcypromine)platinum(II) might modulate the electronic properties and reactivity of the platinum center.

Table 1: Examples of DFT-Calculated Descriptors for Platinum Complexes

| Descriptor | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to reactivity and interaction with electrophilic biological sites. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; relevant for interactions with nucleophilic sites on DNA or proteins. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally implies higher reactivity of the molecule. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Helps predict sites of electrostatic interaction with biomolecules. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |

Molecular Docking Studies of Dichlorobis(tranylcypromine)platinum(II) with Biomolecular Targets (e.g., DNA, specific proteins)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or DNA. nih.gov This method is essential for studying potential anticancer agents, as their efficacy often relies on specific interactions with biological targets. nanobioletters.com For platinum complexes, DNA is a primary target. nih.gov Docking simulations can elucidate how Dichlorobis(tranylcypromine)platinum(II) might bind to the DNA double helix.

Studies on analogous platinum complexes show various binding modes. Some complexes, like cisplatin (B142131), form covalent bonds with purine (B94841) bases on DNA, leading to a disruption of the double helix. nih.gov Other platinum(II) complexes containing large aromatic ligands can interact with DNA through intercalation, where the aromatic part of the ligand inserts itself between the base pairs of the DNA. nih.govnih.gov Given the bulky, aromatic nature of the tranylcypromine ligand, docking studies could explore whether Dichlorobis(tranylcypromine)platinum(II) favors covalent binding, intercalation, or a combination of both. nih.gov Docking results are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nanobioletters.com

Table 2: Illustrative Molecular Docking Results for a Platinum Complex with a DNA Target

| Parameter | Value/Description | Significance |

| Binding Affinity | -8.5 kcal/mol | A lower (more negative) value suggests a stronger, more stable binding interaction. |

| Inhibition Constant (Ki) | 1.5 µM | Predicted concentration required to inhibit the target; derived from binding affinity. nanobioletters.com |

| Interacting DNA Residues | DG12, DC13 | Specific guanine (B1146940) (G) and cytosine (C) bases in the DNA sequence involved in the interaction. |

| Types of Interactions | Hydrogen Bonds, van der Waals forces, Pi-Sigma bonds | Indicates the primary forces stabilizing the complex-DNA interaction. nih.govnih.gov |

Molecular Dynamics Simulations of Complex-Biomolecule Interactions and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic view of the interaction in a simulated physiological environment, accounting for the flexibility of both the platinum complex and its biological target. nih.gov

For a complex like Dichlorobis(tranylcypromine)platinum(II) bound to DNA, an MD simulation could reveal:

Stability of the Binding Pose: By calculating the Root Mean Square Deviation (RMSD), researchers can assess whether the initial docked pose is stable or undergoes significant changes over the simulation time. nih.gov

Conformational Changes: MD can show how the DNA structure might be altered upon binding, such as unwinding or shortening of the helix, which has been observed for other platinum compounds. nih.gov

Interaction Energetics: These simulations allow for the calculation of the binding free energy, providing a more accurate estimation of the binding affinity by considering entropic and solvent effects.

In studies of other complex molecules, MD simulations have been crucial for confirming the stability of docked conformations and identifying the key amino acid or nucleotide residues that contribute most to the binding energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The application of QSAR can significantly reduce the time and cost of developing new drugs by predicting the activity of yet-to-be-synthesized compounds. mdpi.com

For platinum(II) complexes, QSAR models have been developed to predict cytotoxic activities against cancer cell lines. nih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set". mdpi.com The 'structure' part of QSAR is represented by molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. These can include:

Quantum Chemical Descriptors: Derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges). nih.gov

Topological Descriptors: Based on the 2D representation of the molecule.

Hydrophobicity Descriptors: Such as the logarithm of the n-octanol/water partition coefficient (logP), which is crucial for drug metabolism and cellular uptake. nih.govnih.gov

A successful QSAR model could be used to predict how modifications to the tranylcypromine ligand or the chloride leaving groups in Dichlorobis(tranylcypromine)platinum(II) might affect its anticancer potency.

Future Research Directions

Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Properties

Future research should focus on developing and optimizing synthetic pathways for Dichlorobis(tranylcypromine)platinum(II). While foundational methods for creating platinum(II) complexes exist, such as the reaction of K₂PtCl₄ with the desired ligand, exploring novel routes is crucial for improving yield, purity, and enabling the creation of derivatives with enhanced properties. nih.goviucr.org Strategies could include photochemical isomerization to control the geometric arrangement of the ligands or the use of different starting platinum materials to influence reaction kinetics and outcomes. rsc.orgnih.gov

Derivatization is a key area for enhancing the compound's characteristics. Modifications could be made to the tranylcypromine (B92988) ligand or by substituting the chloride ligands with other groups to modulate the compound's solubility, stability, and biological activity. For instance, creating platinum(IV) prodrug versions could offer different delivery and activation mechanisms. nih.gov Research into creating derivatives with bulky aromatic groups or other functional ligands could also lead to complexes with new and improved properties. scholaris.cascholaris.ca

Table 9.1.1: Potential Synthetic and Derivatization Strategies

| Strategy | Description | Potential Enhancement | Reference |

|---|---|---|---|

| Ligand Substitution | Reaction of a platinum precursor like K₂PtCl₄ with tranylcypromine ligands in various solvents. | Fundamental synthesis of the target compound. | nih.gov |

| Photochemical Isomerization | Using light to convert between cis and trans isomers of the platinum complex. | Control of stereochemistry to isolate specific isomers for biological testing. | rsc.org |

| Platinum(IV) Prodrug Synthesis | Oxidation of the platinum(II) center to platinum(IV), allowing for the addition of axial ligands. | Improved stability and potential for targeted activation within cells. | nih.gov |

| Ligand Derivatization | Modifying the tranylcypromine structure before complexation with platinum. | Modulation of lipophilicity, targeting capabilities, and biological activity. | scholaris.ca |

Advanced Mechanistic Elucidation of Biomolecular Interactions and Cellular Signaling Pathways

A critical avenue of future research is to unravel the precise mechanism of action of Dichlorobis(tranylcypromine)platinum(II). It is hypothesized that the compound will exhibit a dual mechanism, leveraging the DNA-binding properties of the platinum core and the enzyme-inhibiting function of the tranylcypromine ligands. wikipedia.orgnih.gov The primary mechanism of platinum-based agents involves forming adducts with DNA, particularly at the N7 position of purine (B94841) bases, which leads to DNA damage and apoptosis. scholaris.canih.gov Simultaneously, tranylcypromine is known to inhibit monoamine oxidase (MAO) and the histone demethylase LSD1. wikipedia.orgdrugbank.compatsnap.com

Future studies must investigate how these two functionalities interact. Research should confirm if the complex as a whole can bind to DNA and if the tranylcypromine ligands, when coordinated to platinum, retain their ability to inhibit MAO or LSD1. Understanding the compound's interactions with other biomolecules, such as proteins and RNA, is also essential for a complete mechanistic picture. nih.govrsc.org Advanced spectroscopic and molecular modeling techniques will be invaluable in mapping these interactions at an atomic level.

Table 9.2.1: Known Biomolecular Targets for Mechanistic Investigation

| Component | Known Target | Potential Effect of the Complex | Reference |

|---|---|---|---|

| Platinum(II) Core | Nuclear DNA (specifically guanine (B1146940) and adenine (B156593) bases) | Formation of DNA adducts, leading to cell cycle arrest and apoptosis. | nih.govnih.gov |

| Tranylcypromine Ligand | Monoamine Oxidase (MAO-A and MAO-B) | Alteration of neurotransmitter levels; potential for novel anticancer effects. | wikipedia.orgdrugbank.com |

| Tranylcypromine Ligand | Lysine-Specific Demethylase 1 (LSD1/BHC110) | Inhibition of histone demethylation, leading to changes in gene expression. | wikipedia.org |

| Overall Complex | Cellular proteins and RNA | "Off-target" interactions that may contribute to the overall biological activity profile. | nih.govrsc.org |

Investigation of Synergy with Other Molecularly Targeted Agents in Preclinical Models

Exploring the synergistic potential of Dichlorobis(tranylcypromine)platinum(II) with other targeted agents could unlock new therapeutic strategies. The unique dual-action profile of the compound provides a strong rationale for combination studies. For example, its DNA-damaging capability could be complemented by drugs that inhibit DNA repair pathways. The potential for LSD1 inhibition by the tranylcypromine ligand suggests synergy with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors. nih.gov

Preclinical models, including various cancer cell lines and patient-derived organoids, should be used to screen for synergistic combinations. Investigations could also explore synergy with immunotherapy, as some platinum drugs have been shown to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. mdpi.com The goal is to identify combinations that produce a greater therapeutic effect than the sum of the individual agents.

Table 9.3.1: Classes of Agents for Synergy Investigation

| Class of Agent | Rationale for Synergy | Example Agents | Reference |

|---|---|---|---|

| DNA Repair Inhibitors (e.g., PARP inhibitors) | Enhances the cytotoxic effect of platinum-induced DNA damage. | Olaparib, Rucaparib | nih.gov |

| Histone Deacetylase (HDAC) Inhibitors | Potential for dual epigenetic modulation when combined with LSD1 inhibition. | Valproic Acid, Vorinostat | nih.gov |

| Immune Checkpoint Inhibitors | Platinum agents can induce immunogenic cell death, potentially sensitizing tumors to immunotherapy. | Anti-PD-1/PD-L1 antibodies | mdpi.com |

| Receptor Tyrosine Kinase (RTK) Inhibitors | Targeting survival pathways that may be activated in response to platinum-induced stress. | Erlotinib, Gefitinib | rsc.org |

Development of Advanced Delivery Systems for Targeted Research Applications (e.g., nanocarriers)

To improve the therapeutic index and overcome potential limitations of systemic administration, the development of advanced delivery systems for Dichlorobis(tranylcypromine)platinum(II) is a promising research direction. Nanocarriers, such as liposomes, polymeric micelles, dendrimers, and inorganic nanoparticles (e.g., gold or silica), can enhance drug solubility, prolong circulation time, and facilitate targeted accumulation in tumor tissues. nih.govnih.govfao.orgresearchgate.net

Future work should focus on designing and synthesizing nanocarriers specifically for this platinum complex. rsc.org This could involve encapsulating the drug or chemically conjugating it to the nanoparticle surface. cuny.edu Furthermore, these delivery systems can be functionalized with targeting ligands—such as antibodies, peptides, or aptamers—that recognize specific receptors overexpressed on cancer cells, thereby enabling active targeting and potentially reducing off-target effects. nih.govacs.orgmdpi.com

Table 9.4.1: Nanocarrier Platforms for Targeted Delivery

| Nanocarrier Type | Description | Key Advantages | Reference |

|---|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer. | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs. | nih.gov |

| Polymeric Micelles | Self-assembling core-shell structures made of amphiphilic block copolymers. | High stability; prolonged circulation; can solubilize poorly soluble drugs. | nih.gov |

| Inorganic Nanoparticles | Particles made of materials like gold, silica, or iron oxide. | Tunable size and surface properties; potential for theranostic applications. | researchgate.net |

| Drug-Peptide Conjugates | Covalent attachment of the drug to peptides, such as nuclear localization sequences (NLS). | Direct targeting to specific cellular compartments like the nucleus. | cuny.edu |

Role of Isomerism and Stereochemistry in Modulating Specific Biological Activities

The stereochemistry of platinum complexes is a well-established determinant of their biological activity. researchgate.net For Dichlorobis(tranylcypromine)platinum(II), which can exist as cis and trans geometric isomers, a thorough investigation into the role of isomerism is essential. Historically, cisplatin (B142131) is a highly effective anticancer drug, while its trans isomer, transplatin, is clinically inactive, primarily due to differences in how they bind to and distort DNA. researchgate.net However, some non-classical trans-platinum complexes have shown significant antitumor properties through different mechanisms. nih.govrsc.org

Table 9.5.1: Comparative Properties of Cis and Trans Platinum Isomers for Investigation

| Property | Typical Observation for Cis Isomers (e.g., Cisplatin) | Typical Observation for Trans Isomers (e.g., Transplatin) | Reference |

|---|---|---|---|

| DNA Binding | Forms 1,2-intrastrand crosslinks, causing a significant bend in the DNA helix. | Forms 1,3-intrastrand and interstrand crosslinks, causing less distortion. | researchgate.net |

| Cellular Uptake | Uptake can be influenced by specific transporters and passive diffusion. | Often shows different uptake kinetics and efficiency compared to the cis isomer. | nih.gov |

| Biological Activity | Generally higher cytotoxicity due to the nature of its DNA adducts. | Often less cytotoxic, but some novel trans-complexes are highly potent. | researchgate.netrsc.org |

| Reactivity | Ligand substitution kinetics differ, affecting interactions with biomolecules. | Can exhibit different reaction pathways and rates. | scispace.com |

Application of Proteomic and Transcriptomic Approaches to Elucidate Biological Impact

To gain a comprehensive, system-wide understanding of the biological effects of Dichlorobis(tranylcypromine)platinum(II), the application of "omics" technologies is indispensable. Proteomic and transcriptomic analyses can map the global changes in protein and gene expression within cells following treatment with the compound. tandfonline.com These approaches can reveal the cellular signaling pathways that are perturbed, identify novel molecular targets, and uncover mechanisms of action and potential resistance. nih.govrsc.org

Future studies should employ techniques like mass spectrometry-based proteomics to identify proteins that are differentially expressed or post-translationally modified (e.g., phosphorylated) in response to the drug. tandfonline.comaacrjournals.org Similarly, transcriptomic methods like RNA-sequencing can provide a complete picture of the changes in the cellular transcriptome. Comparing the "omics" signatures of the cis and trans isomers, as well as comparing them to cisplatin and tranylcypromine alone, will be crucial for defining the unique biological impact of this novel compound. rsc.orgnih.govresearchgate.net

Table 9.6.1: Omics Approaches and Their Potential Insights

| Technology | Objective | Potential Findings | Reference |

|---|---|---|---|

| Mass Spectrometry (Proteomics) | To quantify changes in the global proteome and post-translational modifications. | Identification of affected pathways (e.g., DNA repair, apoptosis, metabolism) and key protein targets. | tandfonline.comaacrjournals.org |

| RNA-Sequencing (Transcriptomics) | To profile changes in gene expression across the entire transcriptome. | Revealing downstream effects of DNA binding and enzyme inhibition on gene regulation. | nih.gov |

| Phosphoproteomics | To specifically analyze changes in protein phosphorylation patterns. | Elucidation of altered cellular signaling cascades triggered by the compound. | rsc.org |

| Comparative Omics | To compare the biological impact of the complex with its individual components or isomers. | Defining the unique mechanism of action and identifying synergistic effects at the molecular level. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for synthesizing Dichlorobis(tranylcypromine)platinum(II) with high yield and purity?

- Methodology : Use a stoichiometric ratio of platinum precursor (e.g., K₂PtCl₄) to tranylcypromine ligand in anhydrous solvents (e.g., DMF or ethanol) under inert atmosphere. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, and confirm purity using elemental analysis and mass spectrometry .

Q. How is the coordination geometry of Dichlorobis(tranylcypromine)platinum(II) characterized experimentally?

- Methodology : Employ single-crystal X-ray diffraction to determine bond lengths and angles. Complement with spectroscopic methods:

- NMR : Analyze ligand proton environments to confirm binding.

- IR : Identify shifts in Pt-Cl and Pt-N vibrational modes.

- UV-Vis : Compare electronic transitions to known square-planar Pt(II) complexes .

Q. What in vitro assays are appropriate for preliminary evaluation of the compound’s cytotoxic activity?

- Methodology : Use MTT or SRB assays across cancer cell lines (e.g., HeLa, MCF-7). Include cisplatin as a positive control. Standardize cell culture conditions (e.g., passage number, serum concentration) and report IC₅₀ values with error margins. Validate results via triplicate experiments .

Q. How can researchers assess the stability of Dichlorobis(tranylcypromine)platinum(II) in physiological buffers?

- Methodology : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation over 24–72 hours using HPLC. Compare chromatograms to fresh samples and quantify decomposition products. Confirm chloride release via ion-selective electrodes .

Advanced Research Questions

Q. How can discrepancies in reported cytotoxic activity data across cell lines be systematically resolved?

- Methodology :

- Variable Control : Ensure consistency in cell line sources, passage numbers, and assay protocols.

- Mechanistic Profiling : Compare uptake kinetics (e.g., via ICP-MS for platinum accumulation) and DNA adduct formation (e.g., comet assays).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., hypoxia, glutathione levels) .

Q. What computational approaches predict the interaction between Dichlorobis(tranylcypromine)platinum(II) and biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to DNA duplexes or proteins (e.g., topoisomerase II).

- DFT Calculations : Optimize geometry in Gaussian09 and analyze frontier orbitals to predict reactivity.

- MD Simulations : Simulate ligand-Pt dissociation kinetics in explicit solvent models (e.g., AMBER) .

Q. What strategies optimize the lipophilicity and bioavailability of Dichlorobis(tranylcypromine)platinum(II) derivatives?

- Methodology :

- Ligand Modification : Introduce substituents to tranylcypromine (e.g., alkyl chains) and measure logP values.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles. Assess release profiles via dialysis membranes.

- In Vivo PK/PD : Compare plasma half-life and tissue distribution in rodent models .

Q. How do researchers validate the proposed mechanism of action when conflicting spectroscopic and biochemical data arise?

- Methodology :

- Cross-Validation : Correlate Pt-DNA adduct formation (via atomic absorption) with transcriptional inhibition (RNA-seq).

- Competitive Binding : Use ethidium bromide displacement assays to confirm intercalation vs. covalent binding.

- Knockdown Studies : Silence suspected targets (e.g., via CRISPR) and measure resistance phenotypes .

Data Analysis and Reporting Guidelines

Key Methodological Considerations

- Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Contradiction Resolution : Apply triangulation by combining structural, biochemical, and computational data .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and cytotoxic compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.